molecular formula C17H25ClN2O B6083449 4-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride

4-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride

Katalognummer B6083449
Molekulargewicht: 308.8 g/mol
InChI-Schlüssel: AEPXRNBEUDZVJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(3,4-dimethyl-1-piperidinyl)propoxy]benzonitrile hydrochloride, commonly known as JNJ-7925476, is a selective antagonist of the orexin-1 receptor. Orexin-1 is a neuropeptide that plays a crucial role in regulating sleep-wake cycles, feeding behavior, and energy metabolism. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological disorders, including insomnia, narcolepsy, and depression.

Wirkmechanismus

JNJ-7925476 is a selective antagonist of the orexin-1 receptor. Orexin-1 is a neuropeptide that plays a crucial role in regulating sleep-wake cycles, feeding behavior, and energy metabolism. By blocking the orexin-1 receptor, JNJ-7925476 reduces the activity of the orexin system, leading to improved sleep and reduced wakefulness.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to have several biochemical and physiological effects. In animal studies, JNJ-7925476 has been shown to increase slow-wave sleep, which is the most restorative stage of sleep. It has also been shown to reduce wakefulness and increase sleep efficiency. In addition, JNJ-7925476 has been shown to reduce food intake and body weight in animal models of obesity.

Vorteile Und Einschränkungen Für Laborexperimente

JNJ-7925476 has several advantages for lab experiments. It is highly selective for the orexin-1 receptor, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, which allows for easy administration and dosing. However, JNJ-7925476 has some limitations for lab experiments. It has a relatively short half-life, which may require frequent dosing in long-term studies. In addition, JNJ-7925476 has limited solubility in aqueous solutions, which may limit its use in certain experimental setups.

Zukünftige Richtungen

There are several future directions for research on JNJ-7925476. One area of interest is the potential therapeutic applications of JNJ-7925476 in neurological disorders. Clinical trials are needed to determine the safety and efficacy of JNJ-7925476 in humans with insomnia, narcolepsy, and depression. Another area of interest is the potential use of JNJ-7925476 as a tool for studying the orexin system. JNJ-7925476 may be useful for investigating the role of the orexin system in various physiological processes, such as sleep, feeding behavior, and energy metabolism. Finally, there is potential for the development of new orexin-1 receptor antagonists based on the structure of JNJ-7925476. These compounds may have improved pharmacokinetic properties and therapeutic efficacy compared to JNJ-7925476.

Synthesemethoden

The synthesis of JNJ-7925476 involves several steps, starting with the reaction of 3,4-dimethylpiperidine with 3-bromo-1-chloropropane to form 3-(3,4-dimethyl-1-piperidinyl)propyl bromide. This intermediate is then reacted with 4-cyanobenzonitrile in the presence of potassium carbonate to form the target compound. The final product is obtained by treating the crude product with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, JNJ-7925476 has been shown to improve sleep quality and reduce wakefulness in animal models of insomnia and narcolepsy. It has also been shown to have antidepressant effects in animal models of depression.

Eigenschaften

IUPAC Name

4-[3-(3,4-dimethylpiperidin-1-yl)propoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O.ClH/c1-14-8-10-19(13-15(14)2)9-3-11-20-17-6-4-16(12-18)5-7-17;/h4-7,14-15H,3,8-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPXRNBEUDZVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C)CCCOC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,4-Dimethylpiperidin-1-yl)propoxy]benzonitrile;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.